N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an indole core fused with a benzamide moiety and a fluorine atom attached to the benzene ring. The presence of the indole core and the fluorine atom imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the indole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide: Similar structure with a nitro group instead of a fluorine atom.
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide: Similar indole core with different substituents on the benzene ring.
Uniqueness
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPBSUYARQYKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4F)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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